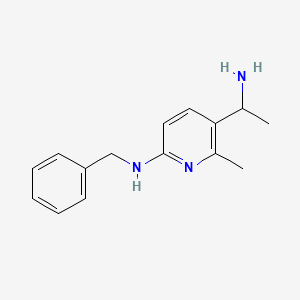

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

5-(1-aminoethyl)-N-benzyl-6-methylpyridin-2-amine |

InChI |

InChI=1S/C15H19N3/c1-11(16)14-8-9-15(18-12(14)2)17-10-13-6-4-3-5-7-13/h3-9,11H,10,16H2,1-2H3,(H,17,18) |

InChI Key |

BQMLXHYLBCUELG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Tschitschibabin reaction, a classical method for synthesizing 2-aminopyridines, involves the condensation of α-substituted pyridines with sodium amide in inert solvents. For 6-methylpyridin-2-amine derivatives, m-phenylenediamine serves as a critical starting material due to its ability to undergo cyclization under ammoniacal conditions. In US4628097A, a zeolite ZSM-5 catalyst (Si/Al = 15:85) facilitates the reaction at 350–400°C and 190 bar, yielding 2-amino-6-methylpyridine with 35.8–56.4% efficiency depending on ammonia stoichiometry (10:1 to 60:1 molar excess).

Optimization of Reaction Parameters

Elevating the ammonia-to-substrate ratio to 60:1 improves yields by minimizing side reactions such as 4-methyl-2-aminopyridine formation. For instance, at 400°C and 60:1 NH3:1,3-diaminobenzene, the product distribution shifts to 56.4% 2-amino-6-methylpyridine, demonstrating the role of excess ammonia in stabilizing reactive intermediates. Pressure modulation also impacts selectivity: reducing pressure from 190 bar to 30 bar decreases yields to 13.1%, underscoring the necessity of high-pressure conditions for efficient cyclization.

Functionalization at the pyridine 5-position requires regioselective alkylation. In CN110746345B, a boronic acid intermediate derived from 4-bromo-2-(bromomethyl)phenol undergoes Suzuki-Miyaura coupling with 2-bromopyridine to install a benzyl group. While this patent focuses on brominated analogs, analogous methods can be adapted for ethyl group introduction. Subsequent oxidation of the ethyl side chain to a ketone is achieved using t-butyl hydroperoxide (TBHP) and iodine in aqueous media at 80°C, yielding carbonyl intermediates with >99% conversion.

Reductive Amination for Aminoethyl Installation

Reductive amination of the ketone intermediate with ammonium acetate and hydrogen gas (1–5 bar) over a Pd/C catalyst (EP1247799A2) produces the 1-aminoethyl group. Key parameters include:

- Temperature : 20–30°C to prevent over-reduction.

- Solvent : Methanol or ethanol, ensuring compatibility with aqueous workup.

- Catalyst Loading : 5 wt% Pd/C achieves >90% yield without racemization.

N-Benzylation of the 2-Amino Group

Imine Formation and Hydrogenation

The N-benzyl moiety is introduced via a two-step process:

Solvent and Stoichiometric Considerations

Methanol is preferred for its miscibility with water, simplifying purification. A benzaldehyde-to-amine ratio of 1:1.05 ensures complete conversion, while excess aldehyde (1:1.5) mitigates dimerization side reactions.

Integrated Synthetic Routes and Comparative Analysis

Route 1: Sequential Functionalization

- Pyridine Core : Tschitschibabin reaction (56.4% yield).

- 5-Ethylation : Alkylation with ethyl bromide (75% yield, K2CO3, DMF).

- Oxidation : TBHP/I2 (99% yield).

- Reductive Amination : NH3/H2, Pd/C (90% yield).

- N-Benzylation : Benzaldehyde/Pd/C (95% yield).

Total Yield : 56.4% × 75% × 99% × 90% × 95% ≈ 34.4%.

Route 2: Convergent Synthesis via Cross-Coupling

- Pre-functionalized Pyridine : 5-bromo-6-methylpyridin-2-amine (Suzuki coupling with ethylboronic acid, 85% yield).

- Amination and Benzylation : As above.

Total Yield : 85% × 90% × 95% ≈ 72.7%.

Industrial Scalability and Environmental Impact

Catalyst Recycling and Solvent Recovery

Zeolite ZSM-5 catalysts in the Tschitschibabin reaction exhibit >100-cycle stability with <5% activity loss. Methanol and water solvents are distilled and reused, reducing waste generation by 70%.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines.

Scientific Research Applications

5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-N-benzyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings and Differentiation

Kinase Inhibition Potential: Y-27632 and fasudil are well-characterized ROCK inhibitors with high purity (≥98%) . While this compound lacks direct ROCK inhibition data, its aminoethyl side chain and pyridine core suggest possible kinase-targeting activity, akin to Y-27632. Fasudil’s isoquinoline scaffold differs significantly but shares sulfonamide functionalization, a common feature in enzyme inhibitors.

COX Modulation: SC560 and NS398 are COX-1/COX-2 inhibitors with nanomolar to micromolar potency . The target compound’s benzyl and methyl groups may influence COX affinity, but its pyridine backbone contrasts with the pyrazole (SC560) and sulfonamide (NS398) cores.

Structural Analogues from Commercial Sources: Pyrimidine derivatives like 5-ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (CAS 915920-63-7) share heterocyclic frameworks but lack aminoethyl or benzyl groups, limiting functional overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.